1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No.: 103058-60-2
Cat. No.: VC21396314
Molecular Formula: C10H8ClN3O2
Molecular Weight: 237.64g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103058-60-2 |
|---|---|
| Molecular Formula | C10H8ClN3O2 |
| Molecular Weight | 237.64g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
| Standard InChI Key | BVBOJSLEUHHRNY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)O |
| Canonical SMILES | CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)O |
Introduction
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound belonging to the triazole family. It is characterized by its molecular formula C₁₀H₈ClN₃O₂ and is known for its potential applications in various chemical and pharmaceutical research areas .
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, triazole derivatives are often synthesized through cycloaddition reactions involving azides and alkynes or alkenes. The introduction of the carboxylic acid group can be achieved through various methods, including hydrolysis of ester precursors.
1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
This compound, with a similar structure but belonging to the 1,2,3-triazole family, has been studied for its structural properties and potential applications. It shares a similar molecular formula (C₁₀H₈ClN₃O₂) but differs in the arrangement of the nitrogen atoms in the triazole ring .
Methyl-1H-1,2,4-triazole-3-carboxylate
This compound is a simpler derivative of the 1,2,4-triazole ring and is used as a precursor in the synthesis of various nucleoside analogues. It has a melting point of 196–199 °C and is utilized in the preparation of compounds like Ribavirin .
Data Table: Comparison of Related Triazole Compounds
| Compound | Molecular Formula | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | C₁₀H₈ClN₃O₂ | 192–194 | Approximately 237.64 |
| 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | C₁₀H₈ClN₃O₂ | Not specified | 237.64 |
| Methyl-1H-1,2,4-triazole-3-carboxylate | C₄H₅N₃O₂ | 196–199 | Not applicable |
Note: The molecular weight for 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is estimated based on similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume